molecular formula C21H25NO5 B13745194 3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B13745194
M. Wt: 371.4 g/mol
InChI Key: UFXKUFMXZFUCLN-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic propanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position and a biphenyl moiety substituted with a methoxy group at the para position. This compound is structurally characterized by:

  • Core scaffold: A propanoic acid backbone with a Boc-protected amino group.
  • Functional groups: The methoxy group enhances lipophilicity, while the carboxylic acid moiety contributes to solubility and hydrogen-bonding capacity.

The Boc group (2-methylpropan-2-yloxycarbonyl) is commonly employed in peptide synthesis to protect amino functionalities during coupling reactions . The compound’s structural complexity suggests applications as an intermediate in drug development, particularly for targeting receptors requiring biphenyl motifs or protected amino acids .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-14-5-7-15(8-6-14)16-9-11-17(26-4)12-10-16/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXKUFMXZFUCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of solvents like acetonitrile (MeCN) and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents
Compound Name Substituent on Phenyl Ring Key Differences Biological/Physicochemical Impact References
(2S)-3-[4-[(4-Nitrophenyl)methoxy]phenyl]-2-[(Boc)amino]propanoic acid 4-Nitrobenzyloxy Electron-withdrawing nitro group vs. methoxy Increased electrophilicity; potential for altered receptor binding or metabolic stability
(2S)-3-[4-[(4-Cyanophenyl)methoxy]phenyl]-2-[(Boc)amino]propanoic acid 4-Cyanobenzyloxy Polar cyano group vs. methoxy Enhanced hydrogen-bonding potential; improved solubility in polar solvents
Fmoc-L-4-(O-tButylcarboxymethyl)phe-OH 4-[2-(Boc-oxygen)ethyl]phenyl Ethyl linker with Boc-protected carboxylate Increased steric hindrance; altered conformational flexibility in peptide chains
Boc-D-3-Benzothienylalanine Benzothiophene ring Heteroaromatic benzothiophene vs. biphenyl Modified π-electron density; potential for enhanced binding to hydrophobic pockets

Key Insights :

  • Electron-donating groups (e.g., methoxy) improve lipophilicity, while electron-withdrawing groups (e.g., nitro, cyano) enhance polarity and reactivity .
  • Heteroaromatic systems (e.g., benzothiophene) may optimize target selectivity in kinase or GPCR inhibitors .
Analogues with Varied Amino Acid Protections
Compound Name Protection Group Application Context References
Boc-D-4-AminomethylPhenylalanine Boc-protected aminomethyl group Intermediate for site-specific conjugation (e.g., antibody-drug conjugates)
Fmoc-D-Phe(4-NHBoc)-OH Dual Fmoc/Boc protection Solid-phase peptide synthesis (SPPS) for orthogonal deprotection strategies
3-(1-Formylindol-3-yl)-2-[(Boc)amino]propanoic acid Formyl-indole + Boc Specialty intermediates for indole-containing bioactive molecules

Key Insights :

  • Dual protection (e.g., Fmoc/Boc) enables sequential deprotection, critical for synthesizing complex peptides .
  • Formyl groups on indole rings are reactive handles for further functionalization .

Key Insights :

  • The dihydroquinoline scaffold in antimicrobial compounds demonstrates the importance of planar aromatic systems for DNA intercalation .
  • Hybrid structures (e.g., indole-propanoic acid) leverage multiple pharmacophores for multitarget engagement .

Key Insights :

  • The Boc group generally improves solubility in organic solvents, facilitating purification .
  • Bulky substituents (e.g., biphenyl) may reduce synthetic yields due to steric challenges .

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